molecular formula C12H15NO2S B13833355 N-(1-Cyclohexen-1-yl)benzenesulfonamide CAS No. 339551-79-0

N-(1-Cyclohexen-1-yl)benzenesulfonamide

Cat. No.: B13833355
CAS No.: 339551-79-0
M. Wt: 237.32 g/mol
InChI Key: VRCLPTSRBYAVBQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) typically involves the reaction of benzenesulfonyl chloride with cyclohexenylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research .

Comparison with Similar Compounds

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) can be compared with other similar compounds such as:

The uniqueness of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) lies in its combined structural features, which contribute to its specific chemical and biological activities.

Properties

CAS No.

339551-79-0

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-(cyclohexen-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-7,9-10,13H,1,3-4,8H2

InChI Key

VRCLPTSRBYAVBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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